molecular formula C13H15NO B182431 N-methyl-2-naphthalen-1-yloxyethanamine CAS No. 50882-69-4

N-methyl-2-naphthalen-1-yloxyethanamine

Cat. No.: B182431
CAS No.: 50882-69-4
M. Wt: 201.26 g/mol
InChI Key: GYIQQYDOLSGVHC-UHFFFAOYSA-N
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Description

N-methyl-2-naphthalen-1-yloxyethanamine is an organic compound with the molecular formula C13H15NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains an amine group attached to a naphthalene ring through an ethoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-naphthalen-1-yloxyethanamine typically involves the reaction of 2-naphthol with N-methyl-ethanolamine. The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux in a suitable solvent like toluene or ethanol to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification of the product may involve techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-naphthalen-1-yloxyethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the naphthalene ring to dihydronaphthalene derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydronaphthalene derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nature of the substituent.

Scientific Research Applications

N-methyl-2-naphthalen-1-yloxyethanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methyl-2-naphthalen-1-yloxyethanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1-naphthalenemethylamine: Another naphthalene derivative with similar structural features but different functional groups.

    N-methyl-1-(naphthalen-1-yl)ethanamine: A compound with a similar naphthalene core but different substituents.

Uniqueness

N-methyl-2-naphthalen-1-yloxyethanamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ethoxy linker and amine group provide unique reactivity and potential for diverse applications compared to other naphthalene derivatives.

Properties

IUPAC Name

N-methyl-2-naphthalen-1-yloxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-14-9-10-15-13-8-4-6-11-5-2-3-7-12(11)13/h2-8,14H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIQQYDOLSGVHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366950
Record name N-methyl-N-[2-(1-naphthyloxy)ethyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50882-69-4
Record name N-methyl-N-[2-(1-naphthyloxy)ethyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At 0° C., a solution of N-methyl-2-(1-naphthyloxy)acetamide (17.4 g, 81.1 mmol) in THF (100 ml) was added dropwise to a suspension of sodium borohydride (7.35 g, 195 mmol) in THF (100 ml). The reaction mixture was stirred for 15 min at this temperature. A solution of iodine (20.6 g, 81 mmol) in THF (200 ml) was added dropwise. The reaction mixture was heated to 70° C. for 16 hours. It was cooled to 0° C. Methanol (250 ml) was added dropwise. The solvents were removed in vacuo. The residue was dissolved in a mixture of tert-butyl methyl ether (200 ml) and a 20% aqueous solution of sodium hydroxide (200 ml). The phases were separated. The aqueous phase was extracted with tert-butyl methyl ether (2×100 ml). The combined organic layers were dried over magnesium sulphate. The crude product was purified by flash chromatography on silica (200 g), using DCM/methanol/25% aqueous ammonia (100:10:1) as eluent, to give 1.94 g of N-methyl-N-[2-(1-naphthyloxy)ethyl]amine.
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
7.35 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

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